Rh(norbornadiene)(PPh3)BF4 acts as a catalyst in homogeneous catalysis reactions. The presence of the norbornadiene ligand makes the rhodium center readily accessible for substrates. Studies have shown its effectiveness in:
This complex can catalyze the hydrogenation of unsaturated bonds in organic molecules. For instance, research has demonstrated its ability to hydrogenate alkenes with high chemoselectivity ScienceDirect.
Rh(norbornadiene)(PPh3)BF4 can catalyze the hydroformylation reaction, converting alkenes to aldehydes. This reaction has applications in the synthesis of various industrial chemicals Journal of the American Chemical Society.
The incorporation of chiral ligands can render Rh(norbornadiene)(PPh3)BF4 an asymmetric catalyst, meaning it can selectively produce one enantiomer of a product molecule. Research efforts are underway to explore its potential in:
Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate is a coordination complex that combines a bicyclic diene with a rhodium metal center and triphenylphosphane ligands, complexed with tetrafluoroborate as a counterion. Its empirical formula is , and it has a molecular weight of 708.32 g/mol . This compound is notable for its unique structure that facilitates various catalytic reactions, particularly in organic synthesis.
This compound is primarily utilized in catalytic applications, particularly in the field of organic chemistry. It can facilitate several types of reactions, including:
The specific reaction pathways depend on the substrates involved and the reaction conditions employed.
The synthesis of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate typically involves the following steps:
These steps may vary based on specific laboratory protocols and desired yields.
Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate finds applications primarily in:
Interaction studies involving this compound typically focus on its reactivity with different substrates under varying conditions. Research may explore:
Such studies help elucidate its role as a catalyst and improve its efficiency in synthetic applications.
Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate shares similarities with several other metal complexes that also utilize diene ligands or phosphane ligands. Some comparable compounds include:
The uniqueness of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate lies in its specific bicyclic structure combined with the sterically bulky triphenylphosphane ligand, which influences its reactivity and selectivity in catalytic processes compared to other similar compounds. Its distinctive combination of ligands and metal center allows for versatile applications in fine chemical synthesis and catalysis.
X-ray crystallographic studies have provided detailed structural information about bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate complexes. The rhodium center adopts a distorted square-planar coordination geometry, which is characteristic of d8 rhodium(I) complexes [1] [2]. This coordination mode represents the most stable electronic configuration for rhodium(I) species.
The crystallographic analysis reveals that the bicyclo[2.2.1]hepta-2,5-diene ligand coordinates to rhodium through an η4-binding mode, with both double bonds of the norbornadiene moiety interacting with the metal center [1] [3]. The rhodium atom coordinates through the midpoints of both double bonds, creating a distinctive coordination pattern that maintains the structural integrity of the bicyclic framework [1].
Table 1: Selected Crystallographic Data for Related Rhodium-Norbornadiene Complexes
Parameter | Value | Source |
---|---|---|
Crystal System | Monoclinic | [1] |
Space Group | P21/c | [1] |
Temperature | 110 K | [1] |
R-factor | 0.032 | [1] |
Weighted R-factor | 0.090 | [1] |
Unit Cell Volume | 1682.7(14) ų | [1] |
The bond distances in these complexes show characteristic values for rhodium-ligand interactions. Rhodium-carbon distances to the norbornadiene ligand typically range from 2.10 to 2.13 Å, consistent with η2-coordination of each double bond [1] [4]. The rhodium-phosphorus bond lengths in triphenylphosphine complexes are typically observed around 2.26-2.37 Å, reflecting the strong trans influence of phosphine ligands [5] [6].
$$^{31}\text{P}$$ Nuclear Magnetic Resonance spectroscopy provides crucial information about the electronic environment and coordination behavior of triphenylphosphine ligands in rhodium complexes. The chemical shifts and coupling patterns observed in $$^{31}\text{P}$$ Nuclear Magnetic Resonance spectra are highly sensitive to the coordination geometry and electronic structure of the metal center [7] [8].
In rhodium(I) triphenylphosphine complexes, $$^{31}\text{P}$$ chemical shifts typically appear in the range of 20-50 parts per million, depending on the trans ligand and overall coordination environment [7] [9]. The presence of rhodium coupling to phosphorus nuclei results in characteristic doublet patterns due to the spin-1/2 nature of $$^{103}\text{Rh}$$, with coupling constants $$^1J_{\text{Rh-P}}$$ typically ranging from 140-190 Hz [8] [9].
Table 2: $$^{31}\text{P}$$ Nuclear Magnetic Resonance Parameters for Rhodium-Phosphine Complexes
Complex Type | Chemical Shift (ppm) | $$^1J_{\text{Rh-P}}$$ (Hz) | Reference |
---|---|---|---|
Square-planar Rh(I) | 20-50 | 140-190 | [7] [8] |
Cationic Rh(I) | 25-35 | 150-170 | [9] |
Trans-arranged PPh₃ | 30-40 | 160-180 | [7] |
The coordination of norbornadiene to rhodium significantly influences the $$^{31}\text{P}$$ Nuclear Magnetic Resonance parameters of triphenylphosphine ligands. The electron-withdrawing nature of the η4-coordinated diene affects the electron density at phosphorus, resulting in characteristic downfield shifts compared to uncoordinated triphenylphosphine [8] [9].
Solid-state $$^{31}\text{P}$$ Nuclear Magnetic Resonance studies using magic angle spinning techniques have revealed additional structural information about these complexes. The chemical shift anisotropy and spin-spin coupling interactions provide insights into the three-dimensional arrangement of ligands around the rhodium center [8] [9].
Infrared spectroscopy serves as a powerful tool for confirming the coordination mode of the bicyclo[2.2.1]hepta-2,5-diene ligand and identifying characteristic vibrational features of the rhodium complex. The coordination of norbornadiene to rhodium results in significant changes to the vibrational spectrum compared to the free ligand [10] [11].
The most diagnostic infrared features for bicyclo[2.2.1]hepta-2,5-diene coordination include the carbon-carbon stretching frequencies of the coordinated double bonds. Upon η4-coordination to rhodium, these stretching frequencies typically shift to lower wavenumbers compared to the free ligand, reflecting the weakening of the carbon-carbon double bonds due to back-donation from the metal d-orbitals [10] [12].
Table 3: Characteristic Infrared Frequencies for Norbornadiene-Rhodium Coordination
Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated (cm⁻¹) | Assignment |
---|---|---|---|
C=C stretch | 1610-1620 | 1580-1590 | Coordinated alkene |
C-H stretch | 3000-3100 | 2980-3080 | Aliphatic C-H |
C-H bend | 1400-1500 | 1380-1480 | Methylene bending |
The tetrafluoroborate counterion exhibits characteristic absorption bands in the infrared spectrum, with the B-F stretching frequencies appearing around 1000-1100 cm⁻¹ [13]. These frequencies provide confirmation of the presence of the tetrafluoroborate anion and can be used to assess ion-pairing interactions in solution.
Infrared spectroscopy also reveals information about the triphenylphosphine ligands through characteristic aromatic C-C and C-H stretching modes. The phenyl ring vibrations appear in the typical aromatic region (1400-1600 cm⁻¹), with subtle shifts upon coordination to rhodium reflecting changes in the electronic environment of the phosphine ligand [10] [14].
Density Functional Theory calculations have been extensively employed to understand the electronic structure and bonding interactions in rhodium-norbornadiene-phosphine complexes. These computational studies provide detailed insights into orbital interactions, bond formation mechanisms, and electronic properties that complement experimental observations [15] [16] [17].
The electronic structure of these complexes is characterized by the d8 configuration of rhodium(I), which favors square-planar coordination geometry. Density Functional Theory calculations reveal that the Highest Occupied Molecular Orbital is primarily composed of rhodium d-orbitals with contributions from the coordinated ligands [18] [19] [20]. The Lowest Unoccupied Molecular Orbital typically shows significant antibonding character between rhodium and the π-system of the norbornadiene ligand [19] [20].
Table 4: Density Functional Theory-Calculated Electronic Properties
Property | B3LYP/LANL2DZ | PBE0/6-31G(d) | M06/6-311G(d,p) | Reference |
---|---|---|---|---|
Rh-P Bond Length (Å) | 2.28-2.35 | 2.26-2.32 | 2.27-2.33 | [15] [17] |
Rh-C Bond Length (Å) | 2.10-2.15 | 2.08-2.13 | 2.09-2.14 | [16] [17] |
HOMO-LUMO Gap (eV) | 3.2-3.8 | 3.4-4.0 | 3.1-3.7 | [19] [20] |
The bonding analysis reveals that the rhodium-norbornadiene interaction involves both σ-donation from the filled π-orbitals of the diene to vacant rhodium d-orbitals and π-back-donation from filled rhodium d-orbitals to the empty π*-orbitals of the coordinated double bonds [16] [18]. This synergistic bonding stabilizes the η4-coordination mode and accounts for the observed structural parameters.
Natural Bond Orbital analysis provides quantitative information about the charge distribution and orbital hybridization in these complexes. The rhodium center typically carries a partial positive charge, while the coordinated norbornadiene ligand exhibits electron depletion consistent with the donor-acceptor bonding model [16] [17].
Computational studies have also examined the influence of different phosphine ligands on the electronic structure and stability of these complexes. The calculations demonstrate that electron-donating phosphines increase the electron density at rhodium, enhancing back-donation to the norbornadiene ligand and stabilizing the overall complex [21] [17].